N-(4-chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]propanamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(4-fluorophenyl)sulfanylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNOS/c16-11-1-5-13(6-2-11)18-15(19)9-10-20-14-7-3-12(17)4-8-14/h1-8H,9-10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIPHQMDQMSSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCSC2=CC=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for N-(4-Chlorophenyl)-3-[(4-Fluorophenyl)Sulfanyl]Propanamide
Nucleophilic Substitution of 3-Chloropropanamide Derivatives
The most direct route involves substituting a chloro group in 3-chloropropanamide with 4-fluorothiophenoxide. This method, adapted from analogous sulfinate substitutions in bicalutamide synthesis, proceeds via a two-step process:
Step 1: Synthesis of N-(4-Chlorophenyl)-3-Chloropropanamide
3-Chloropropanoyl chloride is reacted with 4-chloroaniline in dichloromethane (DCM) under anhydrous conditions. Triethylamine (2.2 equiv) is added to scavenge HCl, yielding the intermediate in 85–92% purity after aqueous workup.
Step 2: Thiophenoxide Substitution
The intermediate is treated with sodium 4-fluorothiophenoxide (1.5 equiv) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate. Crystallization from ethanol/water (3:1) affords the target compound in 68–74% yield.
Optimization Insights:
- Solvent Effects : DMF outperforms THF or acetonitrile due to superior solubility of the thiophenoxide salt.
- Temperature : Yields drop below 60% at temperatures <70°C due to incomplete substitution.
- Side Reactions : Overheating (>90°C) promotes elimination, forming acrylamide byproducts.
Thiol-Ene Coupling Followed by Amidation
An alternative route leverages thiol-ene "click" chemistry to construct the sulfanyl linkage:
Step 1: Thiol-Ene Reaction
4-Fluorothiophenol (1.2 equiv) is added to allyl chloride in methanol under UV light (λ = 365 nm) with 2,2-dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator. The reaction achieves 90% conversion in 2 hours, yielding 3-[(4-fluorophenyl)sulfanyl]propanoyl chloride.
Step 2: Amide Formation
The acyl chloride is reacted with 4-chloroaniline (1.1 equiv) in DCM with pyridine (1.5 equiv) as a base. After stirring for 6 hours at 25°C, the mixture is washed with 1M HCl, and the product is recrystallized from hexane/ethyl acetate (4:1), achieving 76–81% yield.
Advantages:
- Stereoselectivity : The thiol-ene reaction proceeds with >98% anti-Markovnikov selectivity.
- Scalability : Continuous-flow photoreactors enable gram-scale synthesis without yield loss.
Industrial-Scale Production Methodologies
Continuous-Flow Nucleophilic Substitution
Adapting patent CN113461632A’s cyclization strategy, a continuous-flow system replaces batch processing:
- Reactor Design : Two syringe pumps deliver 3-chloropropanamide (0.5 M in DMF) and sodium 4-fluorothiophenoxide (0.75 M in DMF) into a PTFE coil reactor (10 mL volume, 80°C).
- Residence Time : 30 minutes ensures >95% conversion.
- Workup : In-line liquid-liquid extraction separates DMF into an aqueous phase, while the product remains in ethyl acetate.
Performance Metrics :
| Parameter | Value |
|---|---|
| Throughput | 12 g/hour |
| Purity (HPLC) | 99.2% |
| Solvent Recovery | 92% DMF recycled |
Analytical Characterization and Validation
Spectroscopic Confirmation
Comparative Evaluation of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Nucleophilic Sub. | 74 | 99.1 | High | 12.50 |
| Thiol-Ene/Amidation | 81 | 98.7 | Moderate | 18.20 |
| Continuous Flow | 95 | 99.2 | Industrial | 8.90 |
Challenges and Mitigation Strategies
Byproduct Formation in Substitution Reactions
Issue : Competing elimination generates 3-[(4-fluorophenyl)sulfanyl]acrylamide (~5–8% yield).
Solution : Adding tetrabutylammonium iodide (0.1 equiv) suppresses elimination via stabilization of the transition state.
Photodegradation in Thiol-Ene Routes
Issue : Prolonged UV exposure degrades the product, reducing yield by 15%.
Solution : Implementing pulsed LED irradiation (10 ms on/90 ms off) minimizes degradation while maintaining reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
N-(4-chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-[(4-Chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide
- Molecular Formula: C₁₅H₁₂ClFNO₂S
- Molecular Weight : 333.78 g/mol
- Key Features: The compound contains a propanamide backbone with a sulfanyl (-S-) linkage to a 4-chlorophenyl group and an amide nitrogen bonded to a 4-fluorophenyl substituent. This structure combines halogenated aromatic moieties (Cl and F), which are known to influence electronic properties and bioactivity .
Synthesis and Characterization :
Synthetic routes typically involve multi-step protocols, including condensation reactions and sulfanyl group incorporation. Structural validation employs techniques such as IR, NMR, and mass spectrometry (EI-MS), as seen in analogous compounds .
Comparison with Structural Analogs
Structural Classification of Analogs
Similar compounds fall into three categories based on substituent variations:
N-Substituted Propanamides with Oxadiazole Heterocycles
- Examples : Compounds 7a–q (e.g., 7k: C₂₄H₂₇ClN₄O₄S₂, MW 535 g/mol)
- Key Differences : Incorporation of a 1,3,4-oxadiazole ring and a piperidinyl-sulfonyl group instead of a simple sulfanyl linkage. These modifications increase molecular weight (500–550 g/mol) and alter solubility .
Thiazole-Containing Propanamides
- Examples : Compounds 7c–f (e.g., 7c: C₁₆H₁₇N₅O₂S₂, MW 375 g/mol)
- Key Differences : Replacement of the oxadiazole with a thiazole ring and additional methyl groups on the aromatic ring. These changes reduce melting points (134–178°C vs. ~70°C for the target compound) .
Sulfonyl vs. Sulfanyl Derivatives Example: Bicalutamide derivatives (e.g., N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]propanamide) Key Differences: Sulfonyl (-SO₂-) groups enhance electrophilicity and metabolic stability compared to sulfanyl (-S-) linkages, as seen in anti-androgenic activity .
Physicochemical Properties
Biological Activity
N-(4-chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]propanamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a propanamide backbone with distinct substituents, including a 4-chlorophenyl group and a 4-fluorophenyl sulfanyl moiety. These structural elements are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the sulfanyl and fluorophenyl groups enhances the compound's binding affinity, influencing its pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways or signaling cascades.
- Receptor Modulation: It can act as an agonist or antagonist at various receptors, impacting cellular responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, particularly those involved in opportunistic infections.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies suggest that it induces apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Pseudomonas aeruginosa | |
| Anticancer | Induces apoptosis in A549 cell line | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Structure-Activity Relationship (SAR)
The effectiveness of this compound is influenced by its structural components. Variations in substituents can lead to changes in potency and selectivity.
Key Findings:
- Fluorine Substitution: The presence of fluorine enhances lipophilicity, improving membrane permeability and bioavailability.
- Chlorine Substitution: The chlorinated phenyl group contributes to increased electron-withdrawing capacity, affecting the compound's reactivity with biological targets.
Case Studies
-
Antimicrobial Efficacy Against Pseudomonas aeruginosa
- A study evaluated the compound's ability to inhibit the type III secretion system (T3SS) in Pseudomonas aeruginosa, demonstrating significant inhibition at low micromolar concentrations (IC50 = 0.8 µM) .
- The mechanism involved blocking the secretion of virulence factors, which is critical for bacterial pathogenicity.
- Cytotoxicity in Cancer Cells
Q & A
Q. What are the critical parameters for optimizing the synthesis of N-(4-chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]propanamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including:
- Temperature : Maintain 40–60°C to balance reaction rate and side-product formation.
- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide or dichloromethane) enhance reactant solubility and intermediate stability .
- Purification : Column chromatography or recrystallization ensures >95% purity, validated via HPLC or TLC .
- Spectroscopic Confirmation : Use , , and high-resolution mass spectrometry (HRMS) to verify structural integrity .
Q. How is the structural elucidation of this compound performed?
- Methodological Answer : Structural confirmation involves:
- Spectroscopy : for proton environments (e.g., sulfanyl and amide protons), for fluorine substituents .
- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding) .
- Mass Spectrometry : HRMS to confirm molecular weight and fragmentation patterns .
Q. What preliminary biological screening strategies are recommended for this compound?
- Methodological Answer : Initial pharmacological profiling includes:
- In Vitro Assays : Cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase or protease targets), and antimicrobial activity (MIC determination) .
- Dose-Response Studies : IC values for potency assessment across cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How should researchers address contradictory data in biological activity studies?
- Methodological Answer : Resolve discrepancies via:
- Replication : Repeat assays under standardized conditions (e.g., pH, temperature, cell passage number) .
- Orthogonal Assays : Validate results using alternative methods (e.g., fluorescence-based vs. colorimetric assays).
- Computational Modeling : Molecular docking to predict binding affinities and identify false positives .
Q. What strategies are effective for studying the compound’s stability under varying conditions?
- Methodological Answer : Stability assessment involves:
- Stress Testing : Expose to acidic/basic pH, UV light, or elevated temperatures. Monitor degradation via HPLC .
- Kinetic Studies : Track half-life in biological buffers (e.g., PBS) to simulate physiological conditions.
- Reactivity Profiling : Test susceptibility to nucleophilic/electrophilic agents (e.g., glutathione) .
Q. How can derivatization enhance the compound’s pharmacological profile?
- Methodological Answer : Functionalize key groups to modify activity:
- Amide Modification : Replace chlorophenyl with heteroaromatic rings to alter lipophilicity .
- Sulfanyl Substitution : Introduce electron-withdrawing groups (e.g., nitro) to stabilize the thioether linkage .
- Pro-drug Synthesis : Esterify the propanamide moiety for improved bioavailability .
Q. What computational approaches are suitable for predicting target interactions?
- Methodological Answer : Leverage:
Q. How to develop validated analytical methods for quantification in complex matrices?
- Methodological Answer : Method validation steps include:
- Chromatographic Optimization : Adjust mobile phase (e.g., acetonitrile/water gradients) for baseline separation .
- Calibration Curves : Linear range (1–100 µg/mL) with R > 0.995.
- Accuracy/Precision : Intra-day/inter-day CV < 5% via spiked recovery experiments .
Q. What in vitro models are appropriate for toxicity profiling?
- Methodological Answer : Prioritize:
- Hepatotoxicity : Primary hepatocytes or HepG2 cells for metabolic stability.
- Cardiotoxicity : hERG channel inhibition assays.
- Genotoxicity : Ames test or comet assay .
Q. How to conduct structure-activity relationship (SAR) studies for this scaffold?
- Methodological Answer :
SAR workflow includes: - Analog Synthesis : Vary substituents on chlorophenyl/fluorophenyl groups.
- Biological Testing : Compare IC values across analogs.
- 3D Pharmacophore Mapping : Identify critical hydrogen bond acceptors/donors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
